![molecular formula C22H28N2O5 B2522301 Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-72-0](/img/structure/B2522301.png)

Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

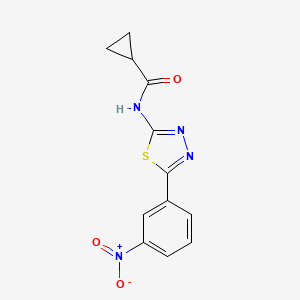

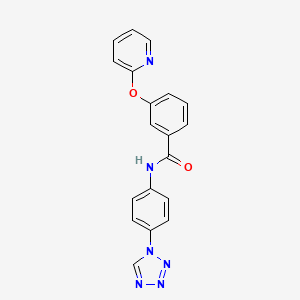

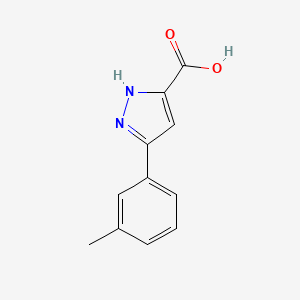

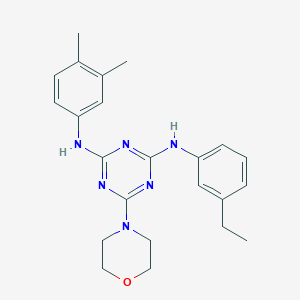

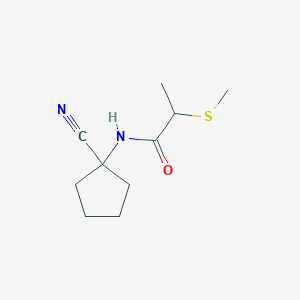

Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a compound that likely exhibits a complex structure due to the presence of multiple functional groups such as esters, amides, and aromatic systems. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that include cyclization and functional group transformations. For instance, the one-pot synthesis of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate involves elemental analysis and characterization techniques such as FT-IR and NMR . Similarly, cyclization reactions are key in the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, which are structurally related to the compound . The ethoxycarbonylation of α-cyano-o-toluonitrile followed by cyclization to isoquinolines also provides a relevant example of the synthetic strategies that might be employed .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For example, the geometrical structures, vibrational frequencies, and NMR chemical shifts of 2-(cyclohexylamino)-2-oxo-1-(pyridin-2-yl)ethyl benzoate have been calculated using density functional methods, providing a basis for understanding the molecular structure of similar compounds . Theoretical evidence also supports the structural assignment of reaction products in related systems, which can be crucial for determining the structure of Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups can shed light on the potential reactions of Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate. For instance, the photochemistry of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates leads to the formation of cycloprop[b]indoles, indicating the reactivity of the cyano and ester groups under irradiation . The reaction between ethyl(ethoxymethylene)cyanoacetate and 5-phenoxymethyl-2-amino-2-oxazoline, resulting in cyclocondensation, also provides insights into the reactivity of cyanoacetate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. The experimental and theoretical data on vibrational spectra and NMR chemical shifts provide information on the electronic environment and molecular interactions . The regioselectivity and mechanistic schemes proposed for related reactions can also help predict the stability and reactivity of Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate .

Wissenschaftliche Forschungsanwendungen

Discovery of Selective Inhibitors through High-Throughput Screening

Research has identified ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate derivatives as potent inhibitors in the context of nuclear receptors, specifically targeting steroidogenic factor 1 (SF-1). Through a high-throughput screening of over 64,000 compounds, certain analogs showed significant inhibitory effects on SF-1 with IC50 values in the submicromolar range. These findings open avenues for exploring the therapeutic potential of SF-1 in various diseases, given its role as a critical transcription factor in steroidogenesis (Madoux et al., 2008).

Exploration in Antibacterial Applications

Another study ventured into the antibacterial domain, synthesizing derivatives of ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate and evaluating their efficacy against various bacterial species. The research highlighted the potential of these compounds in combating bacterial infections, contributing to the development of new antibacterial agents (Abu-Sheaib et al., 2008).

Advancements in Synthetic Chemistry

Further investigations have focused on the synthesis and structural elucidation of novel quinoline and isoquinoline derivatives, exploring the chemistry of ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate. These studies have contributed to a deeper understanding of the synthetic pathways and potential applications of these compounds in various fields, including medicinal chemistry and material science (Uchiyama et al., 1998).

Contribution to Cancer Research

In the realm of oncology, specific derivatives of ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate have been synthesized and assessed for their cytotoxic activities against various cancer cell lines. This research underscores the potential of these compounds in developing novel anticancer therapies, offering insights into their mechanisms of action and interactions with biological targets (Riadi et al., 2021).

Eigenschaften

IUPAC Name |

ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5/c1-3-28-22(27)15(2)29-19-11-7-10-18-17(19)12-13-24(21(18)26)14-20(25)23-16-8-5-4-6-9-16/h7,10-13,15-16H,3-6,8-9,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBFVSUZJQAATN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)

![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)

![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)

![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-ethylphenyl)thiophene-2-carboxamide](/img/structure/B2522229.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)